molecular formula C14H23ClN2O2 B13763609 Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride CAS No. 67195-99-7

Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride

Cat. No.: B13763609
CAS No.: 67195-99-7
M. Wt: 286.80 g/mol
InChI Key: BNWXGJALTBGHBT-UHFFFAOYSA-N
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Description

Carbanilic acid esters are a class of compounds derived from the reaction of carbamic acid with aromatic alcohols. The target compound, Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride, features a carbanilate backbone (phenyl carbamate) modified with a 2-((1-methylbutyl)amino)ethyl ester group and a hydrochloride salt. This structure enhances solubility and stability, making it relevant for pharmaceutical and agrochemical applications.

Properties

CAS No.

67195-99-7

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

pentan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C14H22N2O2.ClH/c1-3-7-12(2)15-10-11-18-14(17)16-13-8-5-4-6-9-13;/h4-6,8-9,12,15H,3,7,10-11H2,1-2H3,(H,16,17);1H

InChI Key

BNWXGJALTBGHBT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)[NH2+]CCOC(=O)NC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Preparation Methods

Comparative Summary Table of Preparation Methods

Method Key Reagents Solvent(s) Temperature Range Advantages Disadvantages
Reductive amination + esterification Amine, benzaldehyde, NaHB(OAc)3, carbamoyl chloride, HCl Organic solvents (e.g., acetone, Et3N) -40°C to 70°C (varied steps) Mild conditions, selective reduction, pure salt formation Multiple steps, requires careful control
Halogenated ester + metal cyanate Halogenated ester, potassium cyanate, alcohol, HCl DMF or DMSO 80°C to 200°C High yield, scalable, fewer purification steps High temperature, requires aprotic solvent
Ureido compound + hydroxy compound Ureido compound, alcohol Hydroxy compounds 30°C to 250°C Selective carbamate formation, ammonia control Risk of decomposition at high temp

Detailed Research Findings and Notes

  • The use of sodium triacetoxyborohydride as a reducing agent is preferred over sodium borohydride due to its selectivity and mildness, minimizing side reactions.
  • Hydrochloric acid is favored for salt formation because the hydrochloride salts crystallize readily and are easy to purify.
  • Continuous addition of reactants in the metal cyanate method improves yields by maintaining reactant deficits and promoting rapid reaction kinetics.
  • Controlling ammonia concentration in the ureido compound method is critical; ammonia removal shifts equilibrium unfavorably, so maintaining >1000 ppm ammonia is recommended for selective carbamate ester formation.
  • Reaction solvents such as dimethylformamide and dimethyl sulfoxide are chosen for their aprotic and polar nature, facilitating nucleophilic substitution reactions and high-temperature stability.
  • The temperature ranges are optimized to balance reaction rates and minimize decomposition or side reactions, with lower temperatures used in reductive amination and higher temperatures in cyanate-based methods.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride serves as a reagent in organic synthesis. It is utilized as an intermediate in the preparation of other chemical compounds. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biological Studies

Research has indicated that this compound may exhibit several biological activities:

  • Enzyme Inhibition : It has been observed to modulate enzyme activity in vitro, suggesting potential applications in metabolic disorders.
  • Receptor Interaction : Preliminary studies indicate potential interactions with specific receptors, which could lead to therapeutic applications.
  • Antimicrobial Properties : Emerging data suggest efficacy against certain bacterial strains, positioning it as a candidate for development as an antibacterial agent.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its mechanisms of action may involve binding to specific enzymes or receptors, thus modulating their activity. Ongoing research aims to explore its pharmacological effects related to inflammation and pain relief.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionModulates enzyme activity in vitro
Receptor BindingPotential interaction with specific receptors
Antimicrobial EffectsEfficacy against certain pathogens

Table 2: Chemical Reactions Involving Carbanilic Acid Derivative

Reaction TypeDescriptionCommon Reagents
OxidationConverts the compound to carboxylic acidsPotassium permanganate (KMnO4), Chromium trioxide (CrO3)
ReductionConverts ester group to alcoholsLithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
SubstitutionEster group replaced by nucleophilesAmines, thiols, halides

Case Study 1: Enzyme Activity Modulation

A study demonstrated that derivatives of Carbanilic acid can inhibit specific enzymes involved in metabolic pathways. This suggests a potential role in treating metabolic disorders by targeting enzyme activity.

Case Study 2: Antimicrobial Properties

Research indicated that Carbanilic acid derivatives exhibit antimicrobial activity against various bacterial strains. This finding supports further development efforts aimed at creating new antibacterial agents based on this compound.

Case Study 3: Cellular Interaction

Investigations into the compound's interaction with cell membranes revealed that it can influence cellular uptake mechanisms. This property may enhance drug delivery systems, making it a valuable component in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of carbanilic acid esters are highly dependent on substituents. Below is a comparison of key analogs:

Table 1: Structural Comparison of Carbanilic Acid Esters
Compound Name Substituents Key Features Reference
Target Compound 2-((1-methylbutyl)amino)ethyl ester, hydrochloride Branched alkylamino group; hydrochloride salt improves solubility
CIPC (Isopropyl ester of m-chlorocarbanilic acid) m-chloro, isopropyl ester Preemergence herbicide; chlorine enhances lipophilicity
SWEP (Methyl ester of 3,4-dichlorocarbanilic acid) 3,4-dichloro, methyl ester Selective herbicide in rice; dichloro substitution increases activity
Cyclohexyl [4-(2-morpholinoethoxy)phenyl]carbamate hydrochloride Morpholinoethoxy, cyclohexyl ester Bioactive; morpholine group enhances CNS penetration
p-Butoxycarbanilic acid 2-(hexahydro-1H-azepin-1-yl)ethyl ester hydrochloride p-butoxy, azepinyl ethyl ester Azepine ring improves metabolic stability
Key Observations:
  • Amino vs. Alkoxy Substituents: The target compound’s 1-methylbutylamino group introduces a branched alkyl chain, which may enhance membrane permeability compared to linear alkoxy groups (e.g., pentyloxy in CID 43335 ).
  • Salt Forms : Hydrochloride salts (common in analogs ) improve water solubility, critical for bioavailability.

Physicochemical Properties

Table 2: Physical-Chemical Data for Selected Analogs
Compound Molecular Formula Molecular Weight (g/mol) logP* Water Solubility (mg/L)
Target Compound (est.) C₁₄H₂₁ClN₂O₂ 296.8 2.8 (predicted) ~50–100 (hydrochloride)
CIPC C₁₀H₁₁Cl₂NO₂ 248.1 3.1 8.9
SWEP C₉H₇Cl₂NO₂ 240.1 2.9 12.3
CID 43335 C₂₀H₃₂N₂O₃ 356.5 3.5 <10
Cyclohexyl morpholinoethoxy ester C₁₉H₂₈ClN₂O₄ 384.9 1.8 >100

*logP values estimated from structural analogs in NIST data .

Key Observations:
  • The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing membrane penetration and solubility.
  • Hydrochloride salts generally increase water solubility (e.g., Cyclohexyl morpholinoethoxy ester: >100 mg/L vs. non-salt forms) .
  • Longer alkoxy chains (e.g., pentyloxy in CID 43335) reduce solubility but enhance lipid binding .
Key Observations:
  • Herbicidal Activity: Chlorinated analogs (CIPC, SWEP) are commercially successful herbicides, while non-halogenated esters like the target compound may require alternative mechanisms .
  • Antimicrobial Potential: Carbanilic acid esters with aminoalkyl groups (e.g., 2-piperidinoethyl in ) show antimicrobial activity, suggesting the target compound could share similar properties .

Biological Activity

Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride is a chemical compound with the molecular formula C13H22ClNO2. It is recognized for its potential biological activities and applications in various fields such as chemistry, biology, and medicine. The compound features a unique structure that includes a carbanilic acid moiety and a 2-((1-methylbutyl)amino)ethyl ester group, which contributes to its distinct properties and mechanisms of action.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the esterification of carbanilic acid with 2-((1-methylbutyl)amino)ethanol in the presence of a catalyst. The hydrochloride salt is formed by reacting the ester with hydrochloric acid. This process can be optimized through various synthetic routes to ensure high yield and purity.

Biological Activity

Research into the biological activity of this compound has revealed several important findings:

  • Mechanism of Action : The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction is crucial for its potential therapeutic applications.
  • Pharmacological Effects : Preliminary studies suggest that this compound may exhibit effects similar to those of other known pharmacological agents, potentially influencing pathways related to inflammation, pain relief, or other biological processes.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionModulates enzyme activity in vitro
Receptor BindingPotential interaction with specific receptors
Antimicrobial EffectsPreliminary data suggest efficacy against certain pathogens

Case Studies

Several case studies have explored the biological implications of this compound:

  • Enzyme Activity Modulation : A study demonstrated that Carbanilic acid derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Antimicrobial Properties : Research indicated that the compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Cellular Interaction : Investigations into its interaction with cell membranes revealed that the compound can influence cellular uptake mechanisms, potentially enhancing drug delivery systems.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the effects of this compound. Areas for future investigation include:

  • Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.
  • Structural Modifications : Exploring structural analogs to enhance biological activity or reduce side effects.
  • Mechanistic Studies : Detailed studies on molecular targets and pathways affected by this compound.

Q & A

Q. What are the recommended synthetic pathways for preparing Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride?

The synthesis typically involves esterification of the carbanilic acid core with 2-((1-methylbutyl)amino)ethanol, followed by hydrochloric acid salt formation. A stepwise approach is recommended:

  • Step 1: React carbanilic acid with thionyl chloride (SOCl₂) to generate the acid chloride intermediate.
  • Step 2: Condense the acid chloride with 2-((1-methylbutyl)amino)ethanol under anhydrous conditions (e.g., in dichloromethane with a catalytic base like triethylamine).
  • Step 3: Precipitate the hydrochloride salt by adding HCl gas or concentrated HCl to the ester solution in a non-polar solvent.
    Critical Note: Monitor reaction progress via TLC or HPLC to avoid over-esterification or side reactions .

Q. How can researchers validate the purity and structural identity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm ester bond formation (e.g., δ ~4.2–4.5 ppm for the ethyl ester group) and the presence of the hydrochloride counterion (broad singlet for NH in ¹H-NMR).
  • Mass Spectrometry (MS): Verify molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁻ ions).
  • HPLC: Assess purity (>95%) using a C18 column with UV detection at 220–260 nm.
    Data Contradictions: Discrepancies in melting points (e.g., ethanol vs. other solvents) may arise due to polymorphism; cross-validate with DSC .

Advanced Research Questions

Q. What experimental strategies address discrepancies in solubility data across studies?

Solubility variations often stem from differences in solvent polarity, temperature, or salt form. Methodological recommendations:

  • Phase Solubility Analysis: Conduct in buffered solutions (pH 1–7.4) to mimic physiological conditions.
  • Ternary Phase Diagrams: Evaluate co-solvent systems (e.g., PEG-400/water) for formulation optimization.
  • Controlled Crystallization: Compare recrystallization outcomes from ethanol (melting point 175–176°C observed in related esters) vs. acetonitrile to identify stable polymorphs .

Q. How can researchers investigate the hydrolytic stability of this ester under physiological conditions?

Design an accelerated stability study:

  • Buffer Systems: Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C.
  • Kinetic Analysis: Sample at intervals (0, 12, 24, 48 hrs) and quantify degradation via HPLC. Use Arrhenius plots to extrapolate shelf-life.
  • Mechanistic Insight: Identify hydrolysis products (e.g., free carbanilic acid) via LC-MS to distinguish acid-catalyzed (AAC2) vs. base-catalyzed (BAC2) pathways .

Q. What in vitro assays are suitable for probing structure-activity relationships (SAR) of this compound?

Focus on functional group modifications:

  • Amine Substitution: Compare 1-methylbutyl vs. other alkyl/aryl amines (e.g., tert-butyl) to assess steric/electronic effects on bioactivity.
  • Ester Hydrolysis Resistance: Introduce electron-withdrawing groups (e.g., chloro, methoxy) on the phenyl ring to delay hydrolysis, as seen in dichloro-methoxy carbanilic esters .
  • Target Binding Assays: Use SPR or fluorescence polarization to measure affinity for hypothesized targets (e.g., enzymes with esterase activity).

Q. How should researchers handle discrepancies in reported biological activity data?

Address confounding factors via:

  • Dose-Response Curves: Ensure linearity across concentrations (e.g., 1 nM–100 µM) to rule out off-target effects.
  • Metabolite Interference: Pre-incubate the compound with liver microsomes to identify active/inactive metabolites.
  • Positive/Negative Controls: Include structurally analogous esters (e.g., ethyl vs. methyl esters) to isolate functional group contributions .

Methodological Best Practices

Q. What protocols ensure safe handling and storage of this hydrochloride salt?

  • Storage: Store desiccated at –20°C in amber vials to prevent hygroscopic degradation.
  • Handling: Use inert atmosphere (N₂/Ar) during synthesis to avoid amine oxidation.
  • Safety: Refer to SDS guidelines for hydrochloride salts (e.g., eye/skin protection, fume hood use), as outlined for structurally similar adamantane-carboxylic acid derivatives .

Q. How can researchers optimize chromatographic separation for this compound?

  • Mobile Phase: Use 0.1% formic acid in acetonitrile/water (gradient: 10%→90% ACN over 20 min).
  • Column Choice: C18 or phenyl-hexyl columns for resolving ester and amine moieties.
  • Detection: UV at 254 nm (aromatic absorption) or CAD for non-UV-active impurities .

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